molecular formula C23H20N2O2S B1227881 2-[(3-Cyano-4,6-diphenyl-2-pyridinyl)thio]-3-methylbutanoic acid

2-[(3-Cyano-4,6-diphenyl-2-pyridinyl)thio]-3-methylbutanoic acid

Cat. No. B1227881
M. Wt: 388.5 g/mol
InChI Key: SFXNLOPHCQYBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]-3-methylbutanoic acid is a phenylpyridine.

Scientific Research Applications

Chemical Reactions and Synthesis

The compound 2-[(3-Cyano-4,6-diphenyl-2-pyridinyl)thio]-3-methylbutanoic acid demonstrates its versatility in chemical synthesis. A study investigated the reaction of 2,4,6-triphenyl-1,3-thiazinylium perchlorate with several active methylenes, leading to the creation of various pyridine and thiopyran derivatives, which are structurally related to the compound (Shibuya, 1979). These findings highlight the compound's potential as a building block in organic synthesis, particularly in the creation of complex heterocyclic structures.

Pharmacological Research

In the field of pharmacology, derivatives of aminobutyric acids, akin to 2-[(3-Cyano-4,6-diphenyl-2-pyridinyl)thio]-3-methylbutanoic acid, have been synthesized and evaluated for their pharmacological activity. For instance, the synthesis of 3,4-disubstituted 4-aminobutanoic acids, which are structurally related, has been explored due to their significant pharmacological properties (Vasil'eva et al., 2016). These compounds are intriguing for their potential in medical applications such as nootropic agents and analgesics.

Antimicrobial Applications

Another aspect of research involving similar compounds focuses on antimicrobial activities. For instance, thiazolo[3,2]pyridines containing a pyrazolyl moiety, which share a degree of structural similarity, have been synthesized and tested for their antimicrobial properties (El-Emary et al., 2005). This research direction suggests the potential of 2-[(3-Cyano-4,6-diphenyl-2-pyridinyl)thio]-3-methylbutanoic acid derivatives in developing new antimicrobial agents.

Flavor and Aroma Chemistry

Furthermore, the compound's derivatives have been implicated in the study of flavors and aromas. Research on volatile branched-chain fatty acids, which include related structures, has revealed their significance in the flavor profiles of various meats (Kim, Ha, & Lindsay, 1993). This indicates the potential use of similar compounds in flavor and fragrance chemistry.

properties

Product Name

2-[(3-Cyano-4,6-diphenyl-2-pyridinyl)thio]-3-methylbutanoic acid

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-3-methylbutanoic acid

InChI

InChI=1S/C23H20N2O2S/c1-15(2)21(23(26)27)28-22-19(14-24)18(16-9-5-3-6-10-16)13-20(25-22)17-11-7-4-8-12-17/h3-13,15,21H,1-2H3,(H,26,27)

InChI Key

SFXNLOPHCQYBNS-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)SC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Canonical SMILES

CC(C)C(C(=O)O)SC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Cyano-4,6-diphenyl-2-pyridinyl)thio]-3-methylbutanoic acid
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